![molecular formula C10H14F2N4O B1477725 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2097991-64-3](/img/structure/B1477725.png)
2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Overview
Description
2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one, also known as DFOI, is a novel synthetic compound with a wide range of applications in scientific research. DFOI has been shown to be a useful tool for studying the structure and function of proteins, as well as for manipulating certain biochemical pathways.
Mechanism Of Action
The mechanism of action of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is not entirely understood. However, it is believed that the azide group of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one reacts with nucleophiles, such as amino acids or proteins, to form a covalent bond. This covalent bond can then be used to modify the structure or function of proteins. Additionally, the fluoroalkyl group of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is believed to interact with the hydrophobic pockets of proteins, further modifying their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one are not well understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as acetylcholinesterase. Additionally, it has been shown to have an effect on the activity of certain proteins, such as the heat shock protein Hsp90.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one in lab experiments is its high solubility in aqueous solutions. This makes it an ideal tool for studying the structure and function of proteins in aqueous solutions. Additionally, 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one has a relatively low toxicity, making it safe to use in lab experiments. However, one of the main limitations of using 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is its relatively low reactivity. This makes it difficult to use in certain types of experiments, such as those involving enzymatic reactions.
Future Directions
There are a number of potential future directions for research involving 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one. One potential direction is to further investigate the mechanism of action of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one in drug design and drug delivery. Additionally, research could be conducted to explore the potential of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one as a fluorescent probe for studying protein-protein and protein-DNA interactions. Furthermore, research could be conducted to explore the potential of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one as a tool for manipulating certain biochemical pathways. Finally, research could be conducted to explore the potential of 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one as a tool for studying the structure and function of enzymes.
Scientific Research Applications
2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one has been used in a number of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as well as for manipulating certain biochemical pathways. It has also been used as a fluorescent probe for studying protein-protein interactions, as well as for studying the dynamics of protein-DNA interactions. Additionally, 2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one has been used to study the structure of enzymes, as well as to study the mechanism of enzyme catalysis.
properties
IUPAC Name |
2-azido-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-10(12)3-1-2-7-5-16(6-8(7)10)9(17)4-14-15-13/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCUBODAMLOYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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